{3-[(4-Cyano-2-fluoro-benzoyl)-hydrazonomethyl]-indol-1-yl}-acetic acid
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Description
2-{3-[(E)-{[(4-CYANO-2-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]-1H-INDOL-1-YL}ACETIC ACID is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(E)-{[(4-CYANO-2-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]-1H-INDOL-1-YL}ACETIC ACID typically involves multiple steps, including the formation of the indole ring and the introduction of the cyano and fluorophenyl groups. Common synthetic routes may involve:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Cyano Group: This step can be performed using a nucleophilic substitution reaction where a suitable leaving group is replaced by a cyano group.
Attachment of the Fluorophenyl Group: This can be done using a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Properties
Molecular Formula |
C19H13FN4O3 |
---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
2-[3-[(E)-[(4-cyano-2-fluorobenzoyl)hydrazinylidene]methyl]indol-1-yl]acetic acid |
InChI |
InChI=1S/C19H13FN4O3/c20-16-7-12(8-21)5-6-15(16)19(27)23-22-9-13-10-24(11-18(25)26)17-4-2-1-3-14(13)17/h1-7,9-10H,11H2,(H,23,27)(H,25,26)/b22-9+ |
InChI Key |
HDQLNJCDWNSLGE-LSFURLLWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)O)/C=N/NC(=O)C3=C(C=C(C=C3)C#N)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)O)C=NNC(=O)C3=C(C=C(C=C3)C#N)F |
Origin of Product |
United States |
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